5-(2-Fluorophenyl)-7-iodoquinolin-8-ol
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Overview
Description
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the use of o-fluoro acetophenone as the initial material. The process includes bromination, followed by a condensation reaction, and finally, iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of catalysts such as platinum and carbon, and solvents like acetonitrile and glacial acetic acid .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves and efficient catalysts like Raney nickel helps in achieving the desired product with high efficiency and reduced production costs . The purification of the final product is typically done through recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and applications.
Pyrrole Derivatives: Compounds like 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanamine, which exhibit potent biological activities.
Uniqueness
5-(2-Fluorophenyl)-7-iodoquinolin-8-ol is unique due to its specific structural features, such as the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648896-62-2 |
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Molecular Formula |
C15H9FINO |
Molecular Weight |
365.14 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C15H9FINO/c16-12-6-2-1-4-9(12)11-8-13(17)15(19)14-10(11)5-3-7-18-14/h1-8,19H |
InChI Key |
HLJBOCJUPINMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)I)F |
Origin of Product |
United States |
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